

(R)-2-amino-2-(4-bromophenyl)acetic acid structure

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Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic Acid

Cat. No.: B3029578

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An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid: Structure, Synthesis, and Application

Introduction

(R)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α -amino acid, serves as a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center directly attached to a halogenated aromatic ring, provides a unique combination of chirality and chemical reactivity. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, enantioselective synthesis strategies, analytical characterization, and its significant role as a scaffold for creating novel therapeutic agents. The bromine atom, in particular, not only influences the molecule's electronic properties but also acts as a versatile synthetic handle for advanced molecular engineering, such as cross-coupling reactions.^[1]

Physicochemical and Structural Properties

The fundamental identity of a chemical entity is defined by its structure and physical characteristics. (R)-2-amino-2-(4-bromophenyl)acetic acid is distinguished by a specific three-dimensional arrangement of its atoms, which is crucial for its interactions in biological systems.^[1]

Core Data

A summary of the key identifiers and properties for this compound is provided below.

Property	Value	Source
IUPAC Name	(2R)-2-amino-2-(4-bromophenyl)acetic acid	[2]
Synonyms	(R)-2-(4-Bromophenyl)glycine, D-4-Bromophenylglycine	[2]
CAS Number	1260220-71-0	[3][4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2][3]
Molecular Weight	230.06 g/mol	[2][3]
SMILES	N--INVALID-LINK-- <chem>C1=CC=C(Br)C=C1</chem>	[3]
InChI Key	APLQICUORRMFHY- SSDOTTSWSA-N	[2][4]

Chemical Structure and Stereochemistry

The defining feature of this molecule is its chirality, which originates from the α -carbon bonded to four different substituents: a hydrogen atom, an amino group, a carboxylic acid group, and a 4-bromophenyl group.[5] The "(R)" designation in its name refers to the specific spatial configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]

2D structure of (R)-2-amino-2-(4-bromophenyl)acetic acid

Synthesis of Chiral α -Amino Acids

The synthesis of enantiomerically pure α -amino acids is a cornerstone of pharmaceutical chemistry.[6] Methodologies can be broadly categorized into chiral resolution of racemic mixtures and asymmetric synthesis, with the latter being more efficient as it avoids discarding

50% of the material. Asymmetric synthesis aims to create the desired stereocenter selectively.
[7]

Synthetic Strategies

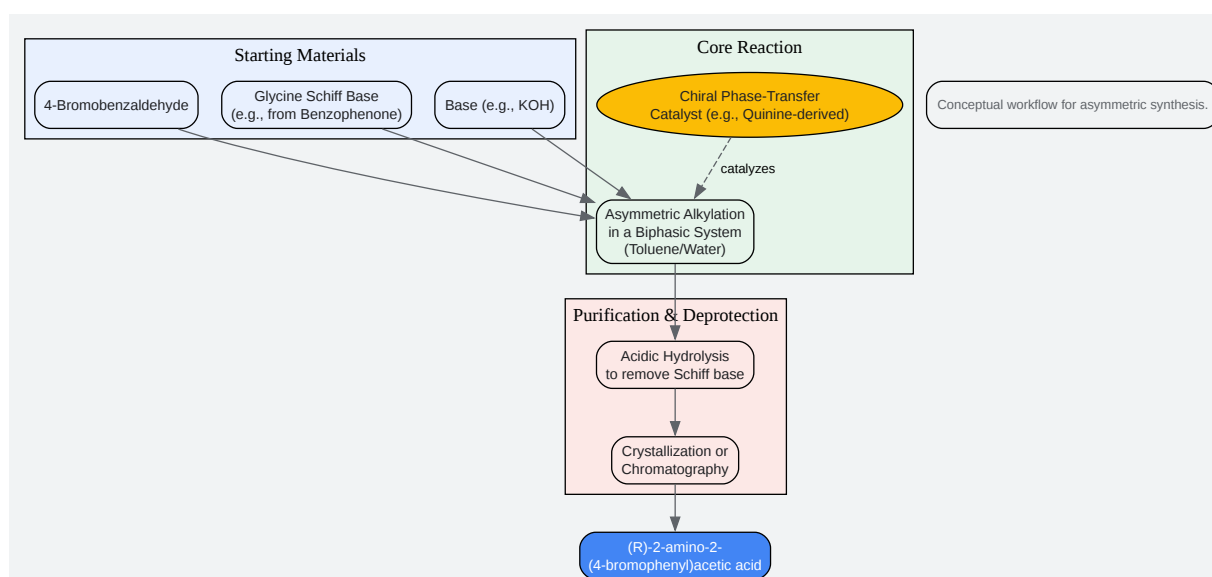
Several powerful strategies have been developed for the asymmetric synthesis of α -amino acids:

- **Chiral Auxiliaries:** A temporary chiral group is attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.[8]
- **Catalytic Asymmetric Synthesis:** A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral organocatalyst) is used to generate large quantities of the enantiomerically enriched product.[9] This is often the preferred industrial method due to its high efficiency.
- **Enzymatic Resolution/Synthesis:** Enzymes are used to selectively react with one enantiomer in a racemic mixture or to catalyze a stereoselective synthesis.

A common classical approach to α -amino acids is the Strecker synthesis, which involves reacting an aldehyde with ammonia and cyanide to form an α -aminonitrile, followed by hydrolysis.[1] To achieve enantioselectivity, this reaction can be modified using a chiral amine or a chiral catalyst.

Representative Synthetic Workflow: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral amino acids.[5] It utilizes a chiral catalyst to shuttle reactants between an aqueous and an organic phase, creating a chiral environment for the key bond-forming step. The workflow below illustrates a conceptual pathway for synthesizing the target molecule.



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Conceptual workflow for asymmetric synthesis.

Causality Behind Experimental Choices:

- Glycine Schiff Base: The glycine is protected as a Schiff base to increase the acidity of the α -proton, facilitating deprotonation and subsequent alkylation.
- Phase-Transfer Catalyst: The chiral catalyst is essential for enantioselectivity. It forms a chiral ion pair with the enolate of the glycine Schiff base, which then preferentially reacts with the 4-bromobenzaldehyde from one face, dictating the final stereochemistry.[10]

- **Biphasic System:** Using an organic solvent (like toluene) and an aqueous phase allows for easy separation and recycling of the catalyst and base, which is advantageous for industrial-scale production.^[7]
- **Acidic Hydrolysis:** This final step is crucial for deprotecting both the amino and carboxyl groups to yield the final free amino acid.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Standard Analytical Techniques

Technique	Purpose	Expected Observations
NMR Spectroscopy	Structural elucidation and confirmation.	^1H NMR: Signals corresponding to aromatic protons (in the ~ 7.5 ppm region), the α -proton, and exchangeable protons from the amine and carboxylic acid groups. ^{13}C NMR: Resonances for the aromatic carbons, the α -carbon, and the carbonyl carbon.
Mass Spectrometry	Determination of molecular weight and formula.	A molecular ion peak corresponding to the exact mass of the compound (e.g., 228.9738 m/z for $[\text{M-H}]^-$). The isotopic pattern will clearly indicate the presence of one bromine atom.
Chiral HPLC	Determination of enantiomeric purity (enantiomeric excess, % ee).	Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification. A successful synthesis will show a major peak for the (R)-enantiomer and a minimal or absent peak for the (S)-enantiomer.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Br stretching.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a self-validating system for assessing the success of an enantioselective synthesis.

Objective: To separate and quantify the (R) and (S) enantiomers of **2-amino-2-(4-bromophenyl)acetic acid** to determine the enantiomeric excess (% ee).

Methodology:

- Standard Preparation:
 - Accurately weigh and dissolve a sample of the racemic (R/S)-**2-amino-2-(4-bromophenyl)acetic acid** in the mobile phase to a known concentration (e.g., 1 mg/mL). This serves as the validation standard to confirm that the column and conditions can separate the two enantiomers.
 - Accurately weigh and dissolve the synthesized (R)-enantiomer sample in the mobile phase to the same concentration.
- Chromatographic Conditions (Illustrative Example):
 - Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).
 - Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 220 nm.
 - Temperature: 25 °C.
- Analysis Procedure:
 - Inject the racemic standard. Two well-resolved peaks should be observed. Record their retention times (t_1 and t_2).

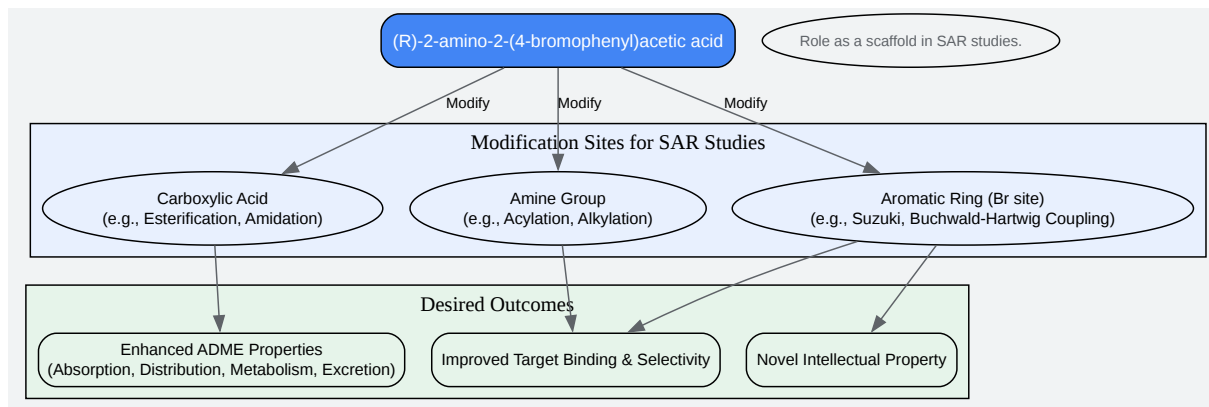
- Inject the synthesized sample.
- Integrate the peak areas for both enantiomers in the sample chromatogram.
- Calculation:
 - Enantiomeric Excess (% ee) = $[(\text{Area(R)} - \text{Area(S)}) / (\text{Area(R)} + \text{Area(S)})] \times 100\%$
 - A high % ee (e.g., >98%) indicates a highly successful and selective synthesis.[\[9\]](#)

Applications in Drug Development

(R)-2-amino-2-(4-bromophenyl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its rigid structure and reactive functionalities.

Scaffold for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity.[\[1\]](#) This compound provides an excellent starting scaffold. Researchers can systematically modify its three main functional points to generate a library of new compounds for biological screening.



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Role as a scaffold in SAR studies.

- **Amine Modification:** Acylation or alkylation can alter hydrogen bonding capacity and metabolic stability.^[1]
- **Carboxylic Acid Modification:** Conversion to esters or amides can modify the molecule's charge state, potentially improving cell permeability in a prodrug strategy.^[1]
- **Aromatic Ring Modification:** The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with a biological target's binding pocket.^[1]

Precursor to Biologically Active Molecules

Halogenated phenylglycines are recognized precursors in the synthesis of various pharmaceuticals. While specific APIs derived directly from this exact compound may not be widely public, the structural motif is valuable. The combination of the chiral amino acid backbone and the substituted phenyl ring is found in molecules targeting enzymes and receptors where precise 3D orientation is essential for activity.^[1]

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